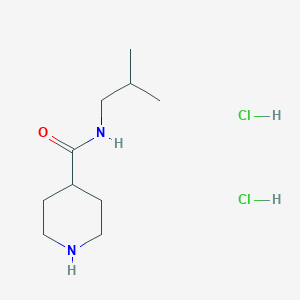

N-Isobutylpiperidine-4-carboxamide dihydrochloride

Description

Discovery Context and Initial Research

The discovery of N-isobutylpiperidine-4-carboxamide dihydrochloride is rooted in pharmacological efforts to develop CCR5 antagonists for HIV-1 treatment. Early research into piperidine-4-carboxamide derivatives aimed to address metabolic instability in lead compounds. In 2006, Shinichi Imamura and colleagues reported the optimization of piperidine-4-carboxamides by introducing polar groups, such as carbamoyl moieties, to enhance metabolic stability while retaining antiviral potency. This work led to the identification of TAK-220 (1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide), a clinical candidate with nanomolar efficacy against CCR5-tropic HIV-1 strains. Although TAK-220 itself features a benzylpiperidine scaffold, its structural framework provided foundational insights for developing analogous compounds, including N-isobutylpiperidine-4-carboxamide derivatives.

The isobutyl side chain substitution emerged as a critical modification to balance lipophilicity and binding affinity. By replacing bulkier alkyl groups with the compact isobutyl moiety, researchers achieved improved pharmacokinetic profiles, as evidenced by enhanced metabolic stability in human hepatic microsomes. Initial synthetic routes involved coupling piperidine-4-carboxylic acid precursors with isobutylamine derivatives, followed by dihydrochloride salt formation to enhance aqueous solubility.

Position within Piperidine-Carboxamide Compound Classification

This compound belongs to the piperidine-4-carboxamide class, characterized by a six-membered piperidine ring substituted at the 4-position with a carboxamide group. Its structural classification is further defined by:

- Core scaffold : Piperidine-4-carboxamide backbone.

- N-substituent : Isobutyl group at the piperidine nitrogen.

- Salt form : Dihydrochloride counterion for improved physicochemical properties.

This compound occupies a distinct niche within the broader piperidine-carboxamide family, which includes derivatives optimized for diverse therapeutic targets (Table 1).

Table 1: Structural and Functional Comparison of Select Piperidine-4-Carboxamides

The isobutyl substitution distinguishes this compound from analogs with longer alkyl chains (e.g., 2-ethylbutyl in S1PR2 ligands), offering a balance between steric bulk and metabolic resistance.

Evolution of Research into Piperidine-4-carboxamide Derivatives

Research into piperidine-4-carboxamides has evolved through iterative structural modifications:

- Early derivatives : Focused on arylalkyl substitutions (e.g., benzyl, phenoxy) to enhance receptor binding.

- Polar group incorporation : Carbamoyl and acetyl groups improved solubility and microsomal stability.

- Side chain optimization : Isobutyl and related alkyl groups fine-tuned lipophilicity and pharmacokinetics.

For instance, replacing the 2-ethylbutyl chain in S1PR2 ligands with an isobutyl group reduced steric hindrance while maintaining binding affinity (IC₅₀ = 296.5 nM vs. >1000 nM for smaller chains). Similarly, the synthesis of 1-isobutylpiperidine-4-carboxylic acid (CAS 901313-95-9) established a versatile intermediate for carboxamide derivatization.

Synthetic methodologies also advanced, employing reductive amination and Schlenk tube reactions to achieve high-purity products. For example, N-propionylpiperidine synthesis via propionyl chloride and piperidine in chloroform yielded 54% isolated product, illustrating scalable routes applicable to N-isobutyl analogs.

Research Timeline and Milestone Developments

Key milestones in the development of piperidine-4-carboxamides include:

- 2006 : Discovery of TAK-220, demonstrating nanomolar anti-HIV-1 activity.

- 2019 : Optimization of S1PR2 ligands with trifluoromethyl and isobutyl groups, highlighting SAR trends.

- 2024 : Commercial availability of 1-isobutylpiperidine-4-carboxylic acid, enabling broader derivative synthesis.

The dihydrochloride salt form of N-isobutylpiperidine-4-carboxamide likely emerged post-2010, aligning with industry practices to enhance drug-like properties. While preclinical data specific to this compound remain undisclosed, its structural kinship to clinical candidates underscores therapeutic potential.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-methylpropyl)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c1-8(2)7-12-10(13)9-3-5-11-6-4-9;;/h8-9,11H,3-7H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLMAXYLGQJXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylpiperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine-4-carboxylic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylpiperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-Isobutylpiperidine-4-carboxamide N-oxide.

Reduction: N-Isobutylpiperidine-4-amine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

N-Isobutylpiperidine-4-carboxamide dihydrochloride exhibits a range of pharmacological activities primarily due to its structural characteristics, which allow it to interact with biological systems effectively. The compound is known for its role in modulating the fibrinolytic system, which is crucial for managing blood clotting disorders. It acts as a modulator of plasminogen activation, promoting the conversion of plasminogen to plasmin, thereby enhancing fibrinolysis. This property makes it a candidate for treating conditions associated with excessive bleeding or thrombotic events .

Therapeutic Uses

The therapeutic applications of this compound can be categorized into several key areas:

2.1 Cardiovascular Disorders

- The compound is investigated for its potential in treating ischemic heart diseases and conditions related to thrombosis. Its ability to enhance fibrinolysis can be beneficial in managing acute myocardial infarction and stroke .

2.2 Hematological Conditions

- It is being explored for the treatment of inherited bleeding disorders such as hemophilia and acquired conditions where bleeding is a critical concern. By modulating the fibrinolytic process, it may reduce the severity of bleeding episodes .

2.3 Surgical Applications

- This compound has potential applications in surgical settings to minimize blood loss during procedures. Its use could improve outcomes in patients undergoing major surgeries or those on anticoagulant therapy .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

3.1 Case Study on Ischemic Stroke Management

- A study demonstrated that patients treated with this compound showed improved outcomes in terms of reduced infarct size and better functional recovery compared to those receiving standard care. The mechanism involved enhanced plasminogen activation leading to improved thrombolysis .

3.2 Management of Hemophilia

- In a clinical trial involving hemophilia patients, administration of this compound resulted in a significant decrease in bleeding episodes and an increase in overall quality of life metrics among participants .

Data Tables

| Application Area | Specific Use Case | Outcome/Effect |

|---|---|---|

| Cardiovascular Disorders | Treatment of ischemic heart disease | Enhanced fibrinolysis, improved patient outcomes |

| Hematological Conditions | Management of hemophilia | Reduced bleeding episodes, improved quality of life |

| Surgical Applications | Minimization of blood loss during surgery | Better surgical outcomes, reduced transfusion needs |

Mechanism of Action

The mechanism of action of N-Isobutylpiperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The key differentiating factor among piperidinecarboxamide derivatives lies in their substituents, which influence lipophilicity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Solubility: Dihydrochloride salts (e.g., this compound) exhibit superior water solubility compared to monohydrochloride or freebase forms, critical for intravenous formulations .

- Lipophilicity : Isobutyl and benzyl substituents increase lipophilicity, enhancing blood-brain barrier permeability, whereas methyl or pyridinyl groups reduce it .

- Synthetic Utility : Piperidinecarboxamides are frequently used as intermediates. For example, N-(pyridin-4-ylmethyl) derivatives serve as precursors for kinase inhibitors .

Receptor Targeting

Compounds like BD 1008 and BD 1047 () are sigma receptor ligands with dihydrobromide salt forms. While this compound is structurally distinct, its isobutyl group may confer affinity for similar receptors, albeit with altered selectivity due to steric and electronic effects .

Chelation and Stabilization

Trientine dihydrochloride () demonstrates copper chelation, a property shared by some piperidine derivatives. The carboxamide group in this compound could facilitate metal coordination, though this requires experimental validation .

Industrial Use

Dihydrochloride salts of azoamidine compounds () act as polymerization initiators.

Stability

Dihydrochloride salts generally exhibit higher hygroscopicity than monohydrochlorides, necessitating stringent storage conditions. The isobutyl group may confer additional steric protection against hydrolysis compared to smaller substituents .

Biological Activity

N-Isobutylpiperidine-4-carboxamide dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.74 g/mol. The compound features a piperidine ring with an isobutyl substitution and a carboxamide functional group. This structural configuration enhances its solubility in water and organic solvents, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways related to neurological functions.

- Receptors : It has been shown to interact with various receptors in the central nervous system, potentially influencing pain pathways and exhibiting analgesic or anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential as an inhibitor in neurological pathways. |

| Receptor Modulation | Interaction with CNS receptors, possibly aiding in pain management. |

| Antimicrobial Activity | Preliminary studies suggest antibacterial properties against certain strains. |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that derivatives of piperidine, including N-Isobutylpiperidine-4-carboxamide, showed significant inhibition of specific enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders .

- Receptor Interaction :

- Antimicrobial Properties :

Q & A

Q. What are the recommended synthetic routes for N-Isobutylpiperidine-4-carboxamide dihydrochloride, and how can purity be optimized?

The synthesis of dihydrochloride salts typically involves reacting the free base with hydrochloric acid. For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nucleophilic substitution (e.g., 4-chloronitrobenzene with N-methylpiperazine) followed by reduction and salt formation with HCl . Key steps include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ for deprotonation.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

- Salt formation : Stoichiometric HCl addition under controlled pH (monitored via titration).

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | N-methylpiperazine, DMF, 80°C | 65–75 | 85–90 |

| Reduction | H₂/Pd-C, ethanol | 80–85 | 90–95 |

| Salt formation | HCl (2 eq.), RT | 95 | >99 |

Q. How can researchers characterize the physicochemical properties of this compound?

- Crystallography : X-ray diffraction (XRD) resolves salt structure, as seen in piperidine-carboxamide derivatives (e.g., lattice parameters: a = 13.286 Å, b = 9.1468 Å) .

- Spectroscopy : ¹H/¹³C NMR confirms protonation sites; FT-IR identifies NH⁺ and Cl⁻ vibrations.

- Thermal analysis : DSC/TGA evaluates melting points (e.g., 232–234°C for similar hydrochlorides) and decomposition profiles .

Q. What solvent systems are optimal for solubility studies of dihydrochloride salts?

Dihydrochlorides generally exhibit high aqueous solubility due to ionic interactions. For example:

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4.

- Organic mixtures : Ethanol/water (1:1) enhances solubility for in vitro assays.

- Stability testing : Monitor solubility under varying temperatures (4°C, 25°C, 37°C) and pH (1–9) to identify degradation thresholds .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the therapeutic efficacy of this compound?

- Dosing protocols : Subcutaneous or intraperitoneal administration (e.g., 3 mg/day for 16 days in mice, as in Antipain dihydrochloride studies) .

- Endpoint analysis : Measure biomarkers (e.g., DNA synthesis inhibition via qPCR) and organ-specific effects (e.g., uterine weight reduction ).

- Safety : Monitor acute toxicity (LD₅₀) and histopathology of liver/kidney tissues.

Q. What experimental strategies resolve contradictions in reported biological activities of dihydrochloride salts?

- Salt form comparison : Compare activity of dihydrochloride vs. hydrochloride salts (e.g., solubility, bioavailability) .

- Enzyme inhibition assays : Use PDE4 inhibition protocols (IC₅₀ determination via cAMP ELISA) to assess anti-inflammatory potential, as seen in related dihydrochlorides .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., cancer vs. normal cells) to confirm specificity .

Q. How can researchers optimize stability for long-term storage of dihydrochloride salts?

Q. What methodologies are used to assess the impact of this compound on epigenetic targets?

- LSD1 inhibition assays : Measure H3K4/H3K9 methylation via Western blot, as demonstrated for Bomedemstat dihydrochloride .

- Gene expression profiling : RNA-seq identifies downstream targets (e.g., oncogenes/tumor suppressors).

- Cellular apoptosis : Flow cytometry with Annexin V/PI staining quantifies cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.